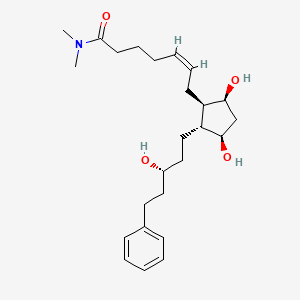

Latanoprost dimethyl amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Latanoprost dimethyl amide is a synthetic analog of prostaglandin F2 alpha. It is primarily used in the treatment of elevated intraocular pressure, which is a common condition in patients with open-angle glaucoma or ocular hypertension. This compound is known for its efficacy in reducing intraocular pressure by increasing the outflow of aqueous humor from the eyes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Latanoprostdimethylamid umfasst mehrere wichtige Schritte:

Ausgangsmaterial: Die Synthese beginnt mit dem chiralen Vorläufer Corey-Lacton-Diol.

Swern-Oxidation: Dieser Schritt beinhaltet die Oxidation von Corey-Lacton-Diol zur Bildung des entsprechenden Aldehyds.

Allyliche Reduktion: Der Aldehyd wird dann zu einem allylischen Alkohol reduziert.

Wittig-Reaktion: Der allylische Alkohol unterliegt einer Wittig-Reaktion, um das gewünschte Produkt zu bilden.

In einem alternativen Verfahren wird die Reduktion von Keto- und Alkenfunktionalitäten in einem einzigen Schritt unter Verwendung eines kostengünstigen Katalysators wie Nickelchlorid und Natriumborhydrid in Methanol erreicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von Latanoprostdimethylamid beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Synthesewege. Das Verfahren ist auf hohe Ausbeute und Stereoselektivität optimiert, um die Herstellung einer reinen und wirksamen Verbindung zu gewährleisten.

Chemische Reaktionsanalyse

Arten von Reaktionen

Latanoprostdimethylamid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in verschiedene reduzierte Formen umwandeln.

Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden üblicherweise verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nucleophile unter bestimmten Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation verschiedene oxidierte Derivate ergeben, während Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Latanoprostdimethylamid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Modellverbindung bei der Untersuchung von Prostaglandin-Analoga und deren chemischen Eigenschaften verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und ihre potenziellen therapeutischen Anwendungen untersucht.

Medizin: Latanoprostdimethylamid wird hauptsächlich zur Behandlung von Glaukom und okulärer Hypertension eingesetzt.

Industrie: Die Verbindung wird bei der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt.

Wirkmechanismus

Latanoprostdimethylamid entfaltet seine Wirkung, indem es den Abfluss von Kammerwasser aus den Augen erhöht und so den Augeninnendruck senkt. Die Verbindung ist ein Prodrug, das durch Esterhydrolyse in seine aktive Form umgewandelt wird. Die aktive Form bindet dann an Prostaglandin-F-Rezeptoren, was zu einem erhöhten Uveoskleralabfluss führt .

Analyse Chemischer Reaktionen

Types of Reactions

Latanoprost dimethyl amide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Latanoprost dimethyl amide has several scientific research applications:

Chemistry: It is used as a model compound in the study of prostaglandin analogs and their chemical properties.

Biology: The compound is studied for its effects on cellular processes and its potential therapeutic applications.

Medicine: this compound is primarily used in the treatment of glaucoma and ocular hypertension.

Industry: The compound is used in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

Latanoprost dimethyl amide exerts its effects by increasing the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure. The compound is a prodrug that is converted into its active form by ester hydrolysis. The active form then binds to prostaglandin F receptors, leading to increased uveoscleral outflow .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Bimatoprost: Ein Amid-Prodrug von 17-Phenyl-Prostaglandin F2 alpha.

Tafluprost: Ein Difluorprostaglandin-Derivat von Prostaglandin F2 alpha.

Travoprost: Ein weiteres Prostaglandin-Analogon zur Senkung des Augeninnendrucks.

Einzigartigkeit

Latanoprostdimethylamid ist einzigartig in seiner hohen Wirksamkeit und seinem günstigen Sicherheitsprofil. Im Gegensatz zu einigen anderen Prostaglandin-Analoga wird es gut vertragen und führt in der Regel nicht zu systemischen Nebenwirkungen. Außerdem kann es einmal täglich verabreicht werden, was es für Patienten bequem macht .

Eigenschaften

Molekularformel |

C25H39NO4 |

|---|---|

Molekulargewicht |

417.6 g/mol |

IUPAC-Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-N,N-dimethylhept-5-enamide |

InChI |

InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3/b8-3-/t20-,21+,22+,23-,24+/m0/s1 |

InChI-Schlüssel |

QJLYEJLRQWHMNN-SQACBOECSA-N |

Isomerische SMILES |

CN(C)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O |

Kanonische SMILES |

CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.